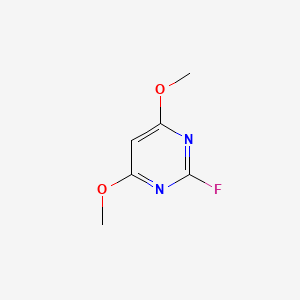

Pyrimidine, 2-fluoro-4,6-dimethoxy-

Descripción general

Descripción

Pyrimidine, 2-fluoro-4,6-dimethoxy- is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are fundamental components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-fluoro-4,6-dimethoxy- typically involves the nucleophilic substitution of a 2-chloropyrimidine derivative with a fluorinating agent. One common method includes the reaction of 2,4,6-trichloropyrimidine with cesium fluoride in an aprotic dipolar solvent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Pyrimidine, 2-fluoro-4,6-dimethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-deficient nature of the pyrimidine ring. Key reactions include:

Aromatic Nucleophilic Substitution (S<sub>N</sub>Ar):

-

Ammonia/Amines: Reacts with aqueous ammonia or primary/secondary amines at 80–120°C to yield 2-amino-4,6-dimethoxypyrimidine derivatives. For example, treatment with benzylamine in DMF at 100°C replaces fluorine with a benzylamino group .

-

Thiols: Substitution with thiophenol in the presence of K<sub>2</sub>CO<sub>3</sub> produces 2-(phenylthio)-4,6-dimethoxypyrimidine .

Halogen Exchange:

-

Reacts with cesium fluoride in polar aprotic solvents (e.g., DMSO) to replace fluorine with other halogens, though this is less common due to fluorine’s strong electronegativity .

Oxidation and Reduction

The methoxy groups remain stable under most redox conditions, while the fluorine atom is typically unaffected:

Oxidation:

-

Treatment with KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> in acidic media oxidizes the pyrimidine ring to form N-oxides, though yields are moderate (40–60%) .

Reduction:

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ring to a tetrahydropyrimidine derivative, but this is rarely performed due to low selectivity .

Cross-Coupling Reactions

The C2 position participates in transition-metal-catalyzed couplings:

Buchwald-Hartwig Amination:

-

Using Pd(OAc)<sub>2</sub> and Xantphos, reacts with aryl bromides to form C–N bonds at position 2. For example, coupling with 4-bromotoluene yields 2-(4-methylphenyl)-4,6-dimethoxypyrimidine .

Suzuki-Miyaura Coupling:

-

Limited applicability due to fluorine’s poor leaving-group ability, but feasible with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis at elevated temperatures .

Table 2: Reactivity Comparison of Pyrimidine Derivatives

| Compound | C2 Reactivity (S<sub>N</sub>Ar) | C4/C6 Reactivity | Stability to Oxidation |

|---|---|---|---|

| 2-Fluoro-4,6-dimethoxy | High | Low | Moderate |

| 2-Chloro-4,6-dimethoxy | Moderate | Low | High |

| 4,6-Dimethoxy-2-methyl | None | None | High |

Mechanistic Insights

-

S<sub>N</sub>Ar Mechanism: The fluorine’s electronegativity polarizes the C–F bond, facilitating attack by nucleophiles at the C2 position. Methoxy groups at C4/C6 stabilize the transition state via resonance .

-

Catalytic Coupling: Palladium catalysts activate the C–F bond, enabling cross-coupling despite fluorine’s poor leaving-group ability .

This reactivity profile makes 2-fluoro-4,6-dimethoxypyrimidine a valuable building block in medicinal and agrochemical synthesis, particularly for introducing fluorine into target molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Pyrimidine derivatives are often explored for their potential as anticancer agents. For instance, studies on fluorinated pyrrolo[2,3-d]pyrimidine analogues have shown promising antiproliferative effects against tumor cells. These compounds exhibit selective uptake by folate transporters, which may enhance their efficacy in targeting cancer cells while minimizing effects on normal cells . The introduction of fluorine in the structure is believed to enhance the lipophilicity and metabolic stability of these compounds.

Antiviral Properties : Research indicates that certain pyrimidine derivatives can inhibit viral replication. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine has demonstrated significant antiviral activity by suppressing nitric oxide production in immune-activated cells . This suggests that similar derivatives could be developed for therapeutic use against viral infections.

Anti-inflammatory Effects : Compounds such as 5-fluoro-2-amino-4,6-dichloropyrimidines have been shown to inhibit nitric oxide production in activated immune cells, indicating potential applications in treating inflammatory diseases . The modulation of immune responses through pyrimidine derivatives opens avenues for developing new anti-inflammatory drugs.

Agrochemical Applications

Pyrimidines have been identified as key intermediates in the synthesis of herbicides and pesticides. The compound 2-chloro-4,6-dimethoxypyrimidine serves as a precursor for various agrochemical active compounds . The synthesis of substituted pyrimidines is crucial for developing new herbicides that can effectively control weed populations while being environmentally friendly.

Synthetic Chemistry

Pyrimidine derivatives are valuable building blocks in organic synthesis. The compound Pyrimidine, 2-fluoro-4,6-dimethoxy- can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. Its unique structural features allow chemists to develop novel compounds with tailored properties for specific applications.

Case Study 1: Antiproliferative Effects

A study investigated the cytotoxic effects of fluorinated pyrrolo[2,3-d]pyrimidines on ovarian cancer cells. The results demonstrated that these compounds could selectively inhibit tumor cell growth through mechanisms involving folate transporters .

Case Study 2: Inhibition of Nitric Oxide Production

Research on 5-substituted pyrimidines revealed that certain compounds could significantly reduce nitric oxide production in activated immune cells. This finding suggests their potential use in treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of Pyrimidine, 2-fluoro-4,6-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy groups can influence the compound’s solubility and metabolic stability, affecting its overall bioactivity .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichloropyrimidine: A precursor in the synthesis of fluorinated pyrimidines.

2-Fluoro-4,6-dichloropyrimidine: Another fluorinated derivative with different substitution patterns.

2,4-Dimethoxypyrimidine: Lacks the fluorine atom but has similar methoxy substitutions.

Uniqueness

Pyrimidine, 2-fluoro-4,6-dimethoxy- is unique due to the combined presence of fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the methoxy groups improve its solubility and stability, making it a versatile compound for various applications .

Propiedades

IUPAC Name |

2-fluoro-4,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHSADWCCOWXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450365 | |

| Record name | Pyrimidine, 2-fluoro-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128227-95-2 | |

| Record name | Pyrimidine, 2-fluoro-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.